methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The starting materials might include 2-methoxyphenyl derivatives, thiazole precursors, and pyrazole intermediates. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones.
Attachment of the Pyrazole Moiety: This step might involve coupling reactions using reagents like EDCI or DCC in the presence of a base.
Esterification: The final step could involve esterification reactions to introduce the methyl ester group.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or pyrazole moieties.
Reduction: Reduction reactions might target the carbonyl groups or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, such compounds are explored for their potential as drug candidates. They might be screened for activity against various diseases, including cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-hydroxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- Methyl 5-(2-chlorophenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Uniqueness
The uniqueness of methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H24N4O4S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[(2-phenyl-5-propan-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C25H24N4O4S/c1-15(2)18-14-19(29(28-18)16-10-6-5-7-11-16)23(30)27-25-26-21(24(31)33-4)22(34-25)17-12-8-9-13-20(17)32-3/h5-15H,1-4H3,(H,26,27,30) |
InChI Key |
IOXGLPKIBNRQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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